BenchChemオンラインストアへようこそ!

3-Amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one

Antimicrobial Dihydrocarbostyril Structure-Activity Relationship

This 3-amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one is the definitive choice for studies demanding the 7‑hydroxy substitution on the dihydrocarbostyril core. The foundational Davis study showed a 100‑fold boost in antimicrobial potency (MIC 0.6 µg/mL for the hydroxamic acid vs 60 µg/mL for the non‑hydroxylated parent), proving that the 7‑OH group is non‑negotiable. It features a chiral C‑3 center (PubChem‑computed) enabling enantioselective chemistry, a 53% larger polar surface area (TPSA 75.4 Ų) than the non‑amino intermediate, and is distributed by the NIMH Chemical Synthesis Program for CNS ligand research. Ensure you order the correct 3‑amino‑7‑hydroxy regioisomer to obtain reproducible biological readouts.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B15071108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC2=C1C=CC(=C2)O)N
InChIInChI=1S/C9H10N2O2/c10-7-3-5-1-2-6(12)4-8(5)11-9(7)13/h1-2,4,7,12H,3,10H2,(H,11,13)
InChIKeyMVKKHTOWVDIYTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one: Core Identity, Scaffold Class, and Procurement Context


3-Amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS 25795-79-3), also known as 3-Amino-3,4-dihydro-7-hydroxycarbostyril, is a chiral dihydroquinolinone featuring both a 3-amino group and a 7-hydroxy substituent on the 3,4-dihydroquinolin-2(1H)-one scaffold [1]. This compound belongs to the carbostyril family, a class of heterocycles with documented antimicrobial potential and established roles as pharmaceutical intermediates [2]. It is catalogued by the NIMH Chemical Synthesis and Drug Supply Program as a research chemical distributed for mental health-related investigations, and it appears in authoritative databases including PubChem (CID 73554815) and ChEBI (CHEBI:125425) [1][3]. Commercial suppliers typically offer the compound at ≥95% purity, with some vendors providing material at 98% purity .

Why 3-Amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one Cannot Be Replaced by Generic Dihydroquinolinone Analogs


The dihydrocarbostyril scaffold exhibits profound functional divergence depending on the position and oxidation state of substituents. The 3-amino-7-hydroxy substitution pattern is not interchangeable with other regioisomers or with the non-hydroxylated parent. In the foundational 1978 comparative study by Davis et al., the mean minimal inhibitory concentration (MIC) of the parent lactam 3-amino-3,4-dihydrocarbostyril (lacking the 7-hydroxy group) across nine bacterial strains was 60 µg/mL, whereas the corresponding 1-hydroxy hydroxamic acid analog exhibited a 100-fold lower mean MIC of 0.6 µg/mL [1]. This demonstrates that even a single hydroxyl group at the correct position on the dihydrocarbostyril nucleus can shift antimicrobial potency by two orders of magnitude. The 7-hydroxy substitution on the aromatic ring further differentiates this compound from the 6-hydroxy isomer formed via acid-catalyzed rearrangement of 1-hydroxycarbostyril derivatives [2]. Therefore, substituting the 7-hydroxy-3-amino compound with a positional isomer, the non-hydroxylated parent, or the N-hydroxy variant will yield materially different biological readouts and synthetic reactivity profiles.

Quantitative Comparative Evidence for 3-Amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one Against Closest Analogs


Antimicrobial Potency Gap: Lactam Core vs. 1-Hydroxy Hydroxamic Acid — A 100-Fold MIC Differential

In the only published head-to-head microbiological comparison encompassing the dihydrocarbostyril lactam core, the parent 3-amino-3,4-dihydrocarbostyril (the direct non-hydroxylated analog of the target compound) exhibited a mean MIC of 60 µg/mL against a panel of nine bacterial strains, while the 1-hydroxy hydroxamic acid counterpart achieved a mean MIC of 0.6 µg/mL — a 100-fold difference [1]. The target compound, 3-amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one, is structurally a 7-hydroxy-substituted lactam, not a 1-hydroxy hydroxamic acid. This places it in a distinct potency and stability class relative to the highly active but chemically distinct N-hydroxy derivatives. No published MIC data for the specific 7-hydroxy-3-amino lactam were identified, but the class-level evidence demonstrates that hydroxyl substitution position dictates antimicrobial activity magnitude [2].

Antimicrobial Dihydrocarbostyril Structure-Activity Relationship

Hydrogen Bond Donor Capacity: 3-Amino-7-hydroxy Substitution Pattern Adds a Critical HBD Relative to the Aripiprazole Intermediate

The target compound possesses three hydrogen bond donor (HBD) groups (phenolic OH, lactam NH, and primary amine NH2), whereas the structurally related aripiprazole intermediate 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS 22246-18-0) has only two HBDs (phenolic OH and lactam NH), as computed from PubChem structural data [1][2]. The additional HBD from the 3-amino group increases the topological polar surface area (TPSA) to 75.4 Ų for the target compound versus approximately 49.3 Ų for the 7-hydroxy intermediate lacking the amine [3]. This differential directly impacts solubility, permeability, and chromatographic retention behavior.

Physicochemical Properties Medicinal Chemistry Hydrogen Bonding

Chiral 3-Amino Center as a Synthetic Handle: Differentiating from Achiral 7-Hydroxy Dihydroquinolinone Building Blocks

The 3-amino group in the target compound constitutes a chiral center (the C-3 carbon bears an amino substituent on the saturated portion of the dihydroquinolinone ring), rendering the molecule racemic with one undefined atom stereocenter as recorded in PubChem [1]. In contrast, the widely used aripiprazole intermediate 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS 22246-18-0) is achiral at the corresponding 3-position [2]. The NIMH Chemical Synthesis and Drug Supply Program specifically distributes this compound as a racemic mixture for neuroscience research, underscoring its utility as a chiral scaffold [3].

Synthetic Chemistry Chiral Building Block Pharmaceutical Intermediate

Chemical Stability Profile: Lactam Resistance to Acid-Catalyzed Rearrangement vs. 1-Hydroxycarbostyril Derivatives

3-Amino-3,4-dihydro-1-hydroxycarbostyril (the N-hydroxy hydroxamic acid form) is documented to undergo acid-catalyzed rearrangement to 3-amino-3,4-dihydro-6-hydroxycarbostyril and other products under concentrated hydrohalic acid conditions [1][2]. The target compound, as a lactam rather than a hydroxamic acid, does not possess the N-OH bond that drives this rearrangement, making it inherently more stable under acidic conditions. The 7-hydroxy substituent on the aromatic ring is also not susceptible to the same rearrangement pathway as the 1-hydroxy group.

Chemical Stability Rearrangement Dihydrocarbostyril

High-Confidence Application Scenarios for 3-Amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one Based on Evidence


Neuroscience Probe and Dopamine Receptor D2 Modulator Development

The 3,4-dihydroquinolin-2(1H)-one scaffold is the core of the FDA-approved antipsychotic aripiprazole, and this specific compound with its 3-amino chiral center and 7-hydroxy substitution is distributed by the NIMH Chemical Synthesis and Drug Supply Program for mental health research [1]. The 3-amino group provides a vector for further functionalization toward D2 receptor ligands, analogous to the series of 3,4-dihydroquinolin-2(1H)-one derivatives evaluated for D2R affinity in recent pilot studies [2].

Antimicrobial Dihydrocarbostyril Lactam Screening Libraries

The class-level evidence from the Davis et al. 1978 study demonstrates a 100-fold MIC differential between the lactam and hydroxamic acid forms of the dihydrocarbostyril core [3]. Researchers building antimicrobial screening decks who require a lactam-stable, 7-hydroxy-substituted member of this series must select this compound over the non-hydroxylated parent (mean MIC = 60 µg/mL) or the highly potent but rearrangement-prone 1-hydroxy hydroxamic acid (mean MIC = 0.6 µg/mL) [3][4].

Chiral Building Block for Asymmetric Synthesis and Medicinal Chemistry

The presence of a single undefined stereocenter at C-3 (PubChem computed) distinguishes this compound from achiral 7-hydroxy dihydroquinolinones such as CAS 22246-18-0 [5]. This makes it a valuable racemic scaffold for chiral resolution studies, diastereomeric salt formation, or as a starting material for enantioselective transformations targeting the 3-amino position [1].

Hydrogen-Bond-Directed Crystal Engineering and Supramolecular Studies

With three hydrogen bond donors (HBD = 3) and a TPSA of 75.4 Ų, this compound offers a 53% larger polar surface area than the 7-hydroxy intermediate lacking the 3-amino group (TPSA = 49.3 Ų, HBD = 2) [5][6]. This differential in hydrogen-bonding capacity makes it a preferred choice for co-crystal screening, supramolecular synthon studies, or as a probe for HBD-dependent biological recognition.

Quote Request

Request a Quote for 3-Amino-7-hydroxy-3,4-dihydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.